厄替普他非
描述
Ertiprotafib is a novel class of insulin sensitizers developed for the treatment of type 2 diabetes . In insulin-resistant rodent models, Ertiprotafib and a close analog lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test .
Molecular Structure Analysis
Ertiprotafib is a small molecule with a chemical formula of C31H27BrO3S . It belongs to the class of organic compounds known as naphthothiophenes, which are compounds containing a naphthalene (or a derivative) fused to thiophene .Chemical Reactions Analysis
Ertiprotafib is a potent inhibitor of IKK-β, with an IC50 value of 400±40 nM, which is much lower than that required for the half-maximal inhibition of the p-nitrophenyl phosphatase activity of PTP1B . Ertiprotafib is at least a dual PPARα and PPARβ agonist with EC50 values for transactivation of 1 μM .Physical And Chemical Properties Analysis
Ertiprotafib is a small molecule with an average weight of 559.52 and a monoisotopic weight of 558.086429 . More detailed physical and chemical properties are not available in the search results.科学研究应用
Treatment of Type 2 Diabetes
- Scientific Field : Molecular Pharmacology
- Application Summary : Ertiprotafib is being developed as a novel class of insulin sensitizer for the treatment of type 2 diabetes . It has shown to improve glycemic control and lower lipids via multiple mechanisms .
- Methods of Application : In insulin-resistant rodent models, Ertiprotafib and a close analog were administered. The effects were measured by observing fasting blood glucose and insulin levels, and glycemic excursion during an oral glucose tolerance test .
- Results : Treatment with Ertiprotafib improved lipid profiles, with significantly lowered triglyceride and free fatty acid levels. It also lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test .
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
- Scientific Field : Biochemistry
- Application Summary : Ertiprotafib is a PTP1B inhibitor that reached the clinical trial stage for the treatment of diabetes . It has a unique mode of action that reduces the melting temperature of PTP1B in differential scanning fluorimetry (DSF) assays .
- Methods of Application : The interaction between Ertiprotafib and PTP1B was characterized using biomolecular NMR spectroscopy .
- Results : Ertiprotafib was found to induce aggregation of PTP1B in a concentration-dependent manner .
Treatment of Type 2 Diabetes
- Scientific Field : Molecular Pharmacology
- Application Summary : Ertiprotafib is being developed as a novel class of insulin sensitizer for the treatment of type 2 diabetes . It has shown to improve glycemic control and lower lipids via multiple mechanisms .
- Methods of Application : In insulin-resistant rodent models, Ertiprotafib and a close analog were administered. The effects were measured by observing fasting blood glucose and insulin levels, and glycemic excursion during an oral glucose tolerance test .
- Results : Treatment with Ertiprotafib improved lipid profiles, with significantly lowered triglyceride and free fatty acid levels. It also lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test .
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
- Scientific Field : Biochemistry
- Application Summary : Ertiprotafib is a PTP1B inhibitor that reached the clinical trial stage for the treatment of diabetes . It has a unique mode of action that reduces the melting temperature of PTP1B in differential scanning fluorimetry (DSF) assays .
- Methods of Application : The interaction between Ertiprotafib and PTP1B was characterized using biomolecular NMR spectroscopy .
- Results : Ertiprotafib was found to induce aggregation of PTP1B in a concentration-dependent manner .
Treatment of Type 2 Diabetes
- Scientific Field : Molecular Pharmacology
- Application Summary : Ertiprotafib is being developed as a novel class of insulin sensitizer for the treatment of type 2 diabetes . It has shown to improve glycemic control and lower lipids via multiple mechanisms .
- Methods of Application : In insulin-resistant rodent models, Ertiprotafib and a close analog were administered. The effects were measured by observing fasting blood glucose and insulin levels, and glycemic excursion during an oral glucose tolerance test .
- Results : Treatment with Ertiprotafib improved lipid profiles, with significantly lowered triglyceride and free fatty acid levels. It also lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test .
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
- Scientific Field : Biochemistry
- Application Summary : Ertiprotafib is a PTP1B inhibitor that reached the clinical trial stage for the treatment of diabetes . It has a unique mode of action that reduces the melting temperature of PTP1B in differential scanning fluorimetry (DSF) assays .
- Methods of Application : The interaction between Ertiprotafib and PTP1B was characterized using biomolecular NMR spectroscopy .
- Results : Ertiprotafib was found to induce aggregation of PTP1B in a concentration-dependent manner .
安全和危害
属性
IUPAC Name |
(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONCZICQWCUXEB-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179814 | |
Record name | Ertiprotafib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism. | |
Record name | Ertiprotafib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ertiprotafib | |
CAS RN |
251303-04-5 | |
Record name | Ertiprotafib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251303045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ertiprotafib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ertiprotafib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERTIPROTAFIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。